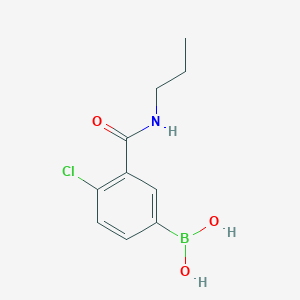

(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid

Description

(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid (CAS: 871332-93-3) is a boronic acid derivative with the molecular formula C₁₀H₁₃BClNO₃ and a molecular weight of 241.5 g/mol. Its structure features a phenyl ring substituted with a chlorine atom at the 4-position, a propylcarbamoyl group (-NHCO-C₃H₇) at the 3-position, and a boronic acid (-B(OH)₂) moiety at the 1-position (para to the chlorine).

Properties

IUPAC Name |

[4-chloro-3-(propylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BClNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTPPRMTVOUDFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)NCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661234 | |

| Record name | [4-Chloro-3-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-93-3 | |

| Record name | B-[4-Chloro-3-[(propylamino)carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-3-(propylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions. This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process.

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid interacts with its targets through a process involving oxidative addition and transmetalation. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound. This reaction is widely applied in the formation of carbon–carbon bonds, a fundamental process in organic chemistry. The downstream effects of this reaction include the formation of new organic compounds through the coupling of chemically differentiated fragments.

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction. This leads to the synthesis of new organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant. This suggests that the reaction can proceed effectively under a wide range of conditions. Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability.

Biochemical Analysis

Biochemical Properties

(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group in this compound forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of enzyme inhibitors for therapeutic applications.

Additionally, this compound has been shown to interact with other biomolecules, such as nucleic acids and carbohydrates, through its boronic acid moiety. These interactions are primarily mediated by the formation of reversible covalent bonds with diol-containing molecules, which can influence various biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of serine proteases by this compound can lead to alterations in cell signaling cascades that are dependent on protease activity. For example, the inhibition of proteases involved in the activation of signaling molecules can result in the modulation of downstream signaling events, affecting cellular responses such as proliferation, differentiation, and apoptosis.

Furthermore, this compound has been reported to impact gene expression by influencing transcription factors and other regulatory proteins. The compound’s interaction with nucleic acids can also affect the stability and function of RNA molecules, thereby modulating gene expression at the post-transcriptional level.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with target biomolecules. The boronic acid group in the compound interacts with the hydroxyl groups of serine residues in the active sites of serine proteases, leading to enzyme inhibition. This interaction is characterized by the formation of a tetrahedral boronate ester intermediate, which is stabilized by the surrounding amino acid residues in the enzyme’s active site.

In addition to enzyme inhibition, this compound can bind to diol-containing molecules, such as carbohydrates and nucleic acids, through the formation of boronate esters. These interactions can influence the structure and function of the target molecules, thereby modulating various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. This compound is generally stable under inert atmosphere and room temperature conditions, but it may degrade over time when exposed to moisture or other reactive species. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and other biomolecules. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with nucleic acids and regulatory proteins, or to the cytoplasm, where it can inhibit enzymes and modulate cellular processes.

Biological Activity

The compound (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid (CAS Number: 871332-93-3) is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key information.

Chemical Structure and Properties

Molecular Formula : C10H13BClNO3

Molecular Weight : Approximately 239.48 g/mol

The structure of this compound includes a boronic acid functional group, which is known to interact with various biological targets, making it a compound of interest in medicinal chemistry.

Structural Features

| Feature | Description |

|---|---|

| Chlorine Atom | Enhances lipophilicity |

| Propylcarbamoyl Group | Potentially increases biological activity |

| Boronic Acid Group | Known for its role in enzyme inhibition and receptor binding |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Boronic acids are known to act as reversible inhibitors of serine proteases and have been utilized in the development of β-lactamase inhibitors, which are crucial in combating antibiotic resistance .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of boronic acids, including this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, particularly those forming biofilms. The compound's mechanism involves disrupting biofilm formation and enhancing the efficacy of existing antibiotics .

Case Studies

- Inhibition of Biofilm Formation :

- Antimicrobial Synergy :

Toxicity and Safety Profile

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Preliminary results suggest that it possesses an acceptable safety margin for further development as a therapeutic agent.

Biological Activity Overview

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against biofilm-forming bacteria |

| Enzyme Inhibition | Inhibits serine proteases |

| Synergistic Effects | Enhances efficacy of antibiotics |

Key Research Articles

- "Activity of Organoboron Compounds against Biofilm-Forming Bacteria" - This review discusses the antimicrobial properties of boron-containing compounds, including their mechanisms and applications in clinical settings .

- "Applications of Boronic Acids in Organic Synthesis" - This article provides insights into the synthetic applications and biological relevance of boronic acids .

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Lipoxygenases

One of the significant applications of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid is its role as an inhibitor of lipoxygenases, particularly the 15-lipoxygenase-1 enzyme. This enzyme is implicated in various inflammatory processes and diseases. Studies have shown that derivatives of this compound can effectively inhibit the activity of lipoxygenases, thereby protecting cells from oxidative stress and inflammation-induced cell death. For instance, a related compound demonstrated a strong protective effect on macrophages against lipopolysaccharide-induced cell death, indicating the potential therapeutic benefits of such inhibitors in treating inflammatory diseases .

Organic Synthesis

Reagent in Cross-Coupling Reactions

Boronic acids, including this compound, are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing complex organic molecules. The presence of the boronic acid functional group allows for the coupling with various electrophiles, facilitating the construction of diverse molecular architectures .

Building Blocks for Drug Development

This compound can serve as a versatile building block in drug development. Its ability to form stable complexes with various substrates makes it suitable for synthesizing complex pharmaceutical agents. The incorporation of this compound into larger molecular frameworks can enhance the biological activity and selectivity of drug candidates .

Environmental Applications

Pesticide Development

The structural characteristics of this compound make it a candidate for developing herbicides and pesticides. Its derivatives have been shown to possess herbicidal properties, which can be exploited to create more effective agricultural chemicals that target specific plant pathways while minimizing environmental impact .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key parameters of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid with similar boronic acid derivatives:

*Lipophilicity data for (4-(Dimethylcarbamoyl)phenyl)boronic acid derived from HPLC log k values .

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (EWGs): The chlorine (Cl) and trifluoromethyl (CF₃) groups enhance electrophilicity, increasing reactivity in cross-coupling reactions. Lipophilicity: The dimethylcarbamoyl analog exhibits moderate lipophilicity (log k = 1.8), whereas the propylcarbamoyl derivative is expected to have higher lipophilicity due to its longer alkyl chain, influencing membrane permeability .

Enzyme Inhibition Potential

- This compound shares structural similarities with boronic acid inhibitors of histone deacetylases (HDACs). For example, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrated potent inhibition of fungal HDAC (MoRpd3) at 1 µM, comparable to trichostatin A (1.5 µM) . The propylcarbamoyl group in the target compound may enhance specificity for HDAC isoforms due to its ability to occupy hydrophobic pockets in enzyme active sites.

Preparation Methods

Lithiation and Electrophilic Borylation Route

This method is adapted from known procedures for synthesizing substituted phenylboronic acids:

- Starting Material: 4-Chloro-3-(propylcarbamoyl)benzene or its precursor (e.g., 4-chloro-3-aminobenzoic acid derivative after amide formation).

- Lithiation: The aromatic compound is treated with a strong base such as n-butyllithium (n-BuLi) at low temperature (around -78 °C) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) to generate an aryl lithium intermediate at the position intended for boronic acid installation.

- Borylation: The aryl lithium intermediate is then reacted with an electrophilic boron source such as trimethyl borate (B(OMe)3). The reaction mixture is gradually warmed to room temperature to complete the formation of the boronate ester intermediate.

- Hydrolysis: Acidic aqueous workup (e.g., with 6 M HCl) hydrolyzes the boronate ester to yield the free boronic acid.

- Isolation: The product is extracted into an organic solvent such as ethyl acetate or isolated by crystallization. The yield in similar syntheses is reported in the range of 70–85%.

Palladium-Catalyzed Miyaura Borylation

An alternative and widely used method involves transition metal-catalyzed cross-coupling:

- Starting Material: 4-Chloro-3-(propylcarbamoyl)phenyl halide (typically bromide or iodide).

- Catalyst System: Palladium catalyst (e.g., Pd(dppf)Cl2), base (e.g., potassium acetate), and bis(pinacolato)diboron (B2Pin2) as the boron source.

- Reaction Conditions: The reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dioxane at elevated temperatures (80–100 °C) under inert atmosphere.

- Workup: After completion, the reaction mixture is quenched and purified by extraction or chromatography to yield the boronic acid or its pinacol ester, which can be hydrolyzed to the boronic acid.

- This method offers milder conditions and better functional group tolerance, especially for sensitive substituents like carbamoyl groups.

Amide Formation (Carbamoylation)

The propylcarbamoyl substituent is introduced via amide coupling:

- Method A: Coupling of 3-amino-4-chlorobenzoic acid with propylamine using coupling reagents such as EDC or DCC in solvents like dichloromethane or DMF at room temperature or slightly elevated temperatures.

- Method B: Conversion of 3-amino-4-chlorobenzoic acid to the corresponding acid chloride with reagents like thionyl chloride or oxalyl chloride, followed by reaction with propylamine to form the amide.

- Purification: The amide product is purified by recrystallization or chromatography before further functionalization.

Reaction Data Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amide formation | Propylamine, EDC or DCC | DCM or DMF | RT to 40 °C | 75–90 | Mild conditions, high selectivity |

| Aromatic lithiation | n-BuLi | THF or Et2O | -78 °C | - | Requires anhydrous, inert atmosphere |

| Electrophilic borylation | Trimethyl borate (B(OMe)3) | THF | Gradual warming to RT | 70–85 | Followed by acidic hydrolysis |

| Pd-catalyzed borylation | Pd(dppf)Cl2, B2Pin2, KOAc | DMF or dioxane | 80–100 °C | 65–90 | Alternative to lithiation, milder |

| Hydrolysis | Aqueous HCl (6 M) | Water | RT | - | Converts boronate ester to boronic acid |

Research Findings and Notes

- The lithiation-borylation approach is classical but requires strict anhydrous conditions and low temperatures to avoid side reactions. It is effective for substrates without sensitive groups that might be affected by strong bases.

- Palladium-catalyzed borylation provides a versatile and milder alternative, especially useful when the substrate bears sensitive functional groups like amides.

- The propylcarbamoyl group is stable under both lithiation and Pd-catalyzed conditions when properly protected or introduced prior to boronic acid installation.

- Isolation of the boronic acid is optimized by controlling pH during hydrolysis and using appropriate solvents for crystallization or extraction to maximize purity and yield.

- In related patent literature, similar boronic acids with chloro and carbamoyl substituents have been synthesized using these methods, confirming their applicability.

Q & A

Q. What synthetic strategies are recommended for preparing (4-chloro-3-(propylcarbamoyl)phenyl)boronic acid, and how can purity be optimized?

The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A plausible route includes:

Chlorination : Introduce the chloro group at the 4-position via electrophilic aromatic substitution using Cl₂/FeCl₃ or NCS (N-chlorosuccinimide) under controlled conditions .

Carbamoyl Attachment : React the intermediate with propyl isocyanate (or propylamine via carbamoylation reagents like CDI) at the 3-position. Temperature control (0–5°C) minimizes side reactions .

Boronation : If starting from a non-boronic acid precursor, employ Miyaura borylation with bis(pinacolato)diboron and a Pd catalyst .

Purity Optimization : Use preparative HPLC with a C18 column (acetonitrile/water gradient) and monitor boronic acid stability at neutral pH to prevent protodeboronation .

Q. How should researchers characterize this compound’s structure and confirm regiochemical fidelity?

- NMR : ¹H/¹³C NMR to verify substituent positions. Key signals include:

- Boric acid protons: ~δ 7.5–8.5 (broad, exchange with D₂O).

- Propylcarbamoyl NH: δ 6.8–7.2 (1H, singlet).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M-H]⁻ (exact mass ~256.06 Da) and rule out anhydride byproducts .

- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of regiochemistry, though crystallization may require slow evaporation from DMSO/EtOAc mixtures .

Q. What are critical storage conditions to prevent degradation of this boronic acid derivative?

- Temperature : Store at –20°C in sealed, argon-flushed vials to minimize oxidation .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous solvents unless immediately prior to use.

- Light Sensitivity : Amber glassware to prevent photolytic cleavage of the carbamoyl group .

Advanced Research Questions

Q. How can this compound’s reactivity in Suzuki-Miyaura cross-coupling be modulated for complex bioconjugates?

- Catalyst Selection : Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered aryl halides. Additives like K₂CO₃ improve coupling efficiency in aqueous THF (3:1 v/v) .

- Competing Reactivity : The carbamoyl group may chelate Pd, requiring ligand optimization (e.g., XPhos) to suppress deactivation .

- Post-Functionalization : Post-coupling, the carbamoyl group can be modified via hydrolysis to carboxylic acids or alkylation for prodrug strategies .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

- Anhydride Formation : Monitor via IR (B-O-B stretch ~1370 cm⁻¹) and TLC (Rf differences in EtOAc/hexane). Mitigate by storing in anhydrous DMF .

- Residual Pd : ICP-MS to detect Pd levels (>10 ppm requires scavengers like SiliaBond Thiol) .

- Degradation Products : LC-MS/MS with MRM transitions for boronic acid dehydration products (e.g., cyclotrimers) .

Q. How does the propylcarbamoyl group influence this compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Hydrogen Bonding : The carbamoyl NH acts as a H-bond donor, potentially enhancing binding to serine proteases or kinase ATP pockets. Docking studies (AutoDock Vina) suggest compatibility with trypsin-like binding sites .

- Steric Effects : The propyl chain may reduce off-target interactions compared to bulkier alkyl groups. Compare IC₅₀ values against methyl/ethyl analogs in enzymatic assays .

- Metabolic Stability : In vitro liver microsome assays (human/rat) can assess oxidative dealkylation rates, guiding prodrug design .

Q. What strategies mitigate toxicity risks during in vivo studies?

- Acute Toxicity : Preliminary LD₅₀ testing in rodents (OECD 423) is advised due to boronic acid-associated neurotoxicity (Category 4, H302/312/332) .

- Formulation : Encapsulate in PEGylated liposomes to reduce renal clearance and improve biodistribution .

- Environmental Safety : Follow OECD 201/202 guidelines for aquatic toxicity, as boronic acids may inhibit algal growth (EC₅₀ ~5 mg/L) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.